1-(4-Bromophenyl)-3-(2,5-difluoroanilino)-1-propanone
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Overview
Description
1-(4-Bromophenyl)-3-(2,5-difluoroanilino)-1-propanone is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl and aniline group, respectively
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-3-(2,5-difluoroanilino)-1-propanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 2,5-difluoroaniline as the primary starting materials.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures (around 60-80°C) to facilitate the formation of the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.
Chemical Reactions Analysis
1-(4-Bromophenyl)-3-(2,5-difluoroanilino)-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium thiolate, resulting in the formation of substituted derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Bromophenyl)-3-(2,5-difluoroanilino)-1-propanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(2,5-difluoroanilino)-1-propanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: These interactions can affect various biochemical pathways, such as signal transduction, metabolic processes, or gene expression, ultimately leading to the observed biological effects.
Comparison with Similar Compounds
1-(4-Bromophenyl)-3-(2,5-difluoroanilino)-1-propanone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-Bromophenyl)-3-(2,4-difluoroanilino)-1-propanone and 1-(4-Bromophenyl)-3-(3,5-difluoroanilino)-1-propanone share structural similarities but differ in the position of the fluorine atoms on the aniline ring.
Uniqueness: The specific arrangement of bromine and fluorine atoms in this compound may confer unique chemical and biological properties, making it distinct from its analogs.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(2,5-difluoroanilino)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrF2NO/c16-11-3-1-10(2-4-11)15(20)7-8-19-14-9-12(17)5-6-13(14)18/h1-6,9,19H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUYDQAHKXCEGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCNC2=C(C=CC(=C2)F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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